![molecular formula C18H20ClN7O B2505176 3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920263-05-4](/img/structure/B2505176.png)
3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H20ClN7O and its molecular weight is 385.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives and related compounds has been a subject of interest due to their potential therapeutic applications. These compounds are synthesized through various chemical reactions involving key intermediates and reagents, aiming to explore their structural and functional diversity. The structural characterization of these compounds typically involves spectroscopic methods, X-ray crystallography, and computational modeling to determine their molecular configuration and potential interaction sites for biological activity (El-Agrody et al., 2001).
Biological Activities and Potential Therapeutic Applications
Antimicrobial Activity : Some [1,2,4]triazolo[1,5-c]pyrimidine derivatives exhibit antimicrobial properties against various bacterial and fungal strains. This activity is attributed to their ability to interfere with bacterial DNA synthesis or inhibit enzymes critical for microbial survival (Bektaş et al., 2007).
Antidiabetic Potential : Certain triazolo-pyridazine-6-yl-substituted piperazines, sharing a structural similarity with the given compound, have been evaluated for their potential as anti-diabetic drugs, showing promising DPP-4 inhibition and insulinotropic activities (Bindu et al., 2019).
Antihypertensive Agents : The synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with modifications such as morpholine, piperidine, or piperazine moieties has led to compounds with antihypertensive activity, suggesting a potential pathway for developing new cardiovascular drugs (Bayomi et al., 1999).
Anticancer Activity : The investigation into triazolo[1,5-a][1,3,5]triazine derivatives for their role as adenosine A2a receptor antagonists highlights a novel approach to cancer treatment, particularly in models of Parkinson's disease. These compounds exhibit selective antagonism, potentially offering a therapeutic avenue for neurodegenerative diseases and cancer through modulation of the adenosine pathway (Vu et al., 2004).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that 1,2,3-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to changes in the receptor’s function, which can result in various biological effects.
Biochemical Pathways
It’s known that similar compounds, such as 1,2,4-triazoles, have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that similar compounds, such as 1,2,3-triazoles, have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . These properties can impact the bioavailability of the compound.
properties
IUPAC Name |
3-chloro-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O/c1-13-2-4-14(5-3-13)26-18-16(22-23-26)17(20-12-21-18)25-10-8-24(9-11-25)15(27)6-7-19/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBXUEQJKKGLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.